molecular formula C16H29NO B8811073 1-Morpholino-1-cyclododecene

1-Morpholino-1-cyclododecene

Cat. No. B8811073
M. Wt: 251.41 g/mol
InChI Key: SZTBSJOMNRSBGA-UHFFFAOYSA-N
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Patent
US04452632

Procedure details

A two liter three-necked flask was charged with 366 grams (2.0 moles) cyclododecanone, 348 grams (4.0 moles) morpholine, 600 ml toluene and 3.0 grams (0.0158 moles) para-toluene sulfonic acid catalyst. A magnetic stir bar was added along with a few carbon boiling chips. A Dean-Stark water trap and condenser were then attached and the mixture brought to reflux with stirring. After 46 hours reflux, 75 ml. of aqueous phase had been collected. The mixture was then cooled and the excess toluene and morpholine removed at reduced pressure (25-50 mm Hg). The residue was then distilled under vacuum (0.6 mm Hg) to yield 300.5 grams of a viscous clear oil, 1-morpholino-1-cyclododecene, b.p. 135°-150° C., 60% yield.
Quantity
366 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C1(C)C=CC=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[O:17]1[CH2:18][CH2:19][N:14]([C:1]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=2)[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
366 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Name
Quantity
348 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A magnetic stir bar was added along with a few carbon boiling chips
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 46 hours reflux
Duration
46 h
CUSTOM
Type
CUSTOM
Details
of aqueous phase had been collected
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the excess toluene and morpholine removed at reduced pressure (25-50 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled under vacuum (0.6 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CCCCCCCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 300.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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